molecular formula C9H12O3 B12113783 5-(Propoxymethyl)furan-2-carbaldehyde CAS No. 1917-66-4

5-(Propoxymethyl)furan-2-carbaldehyde

Cat. No.: B12113783
CAS No.: 1917-66-4
M. Wt: 168.19 g/mol
InChI Key: GIOIMYYFBZQLCS-UHFFFAOYSA-N
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Description

5-(Propoxymethyl)furan-2-carbaldehyde is an organic compound with the molecular formula C₉H₁₂O₃ It is a derivative of furan, a heterocyclic organic compound, and contains an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Propoxymethyl)furan-2-carbaldehyde typically involves the reaction of furan derivatives with propylating agents. One common method is the reaction of 5-hydroxymethylfurfural with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(Propoxymethyl)furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: 5-(Propoxymethyl)furan-2-carboxylic acid.

    Reduction: 5-(Propoxymethyl)furan-2-methanol.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

5-(Propoxymethyl)furan-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Propoxymethyl)furan-2-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group can form covalent bonds with nucleophiles, such as amines and thiols, leading to the formation of imines and thioethers, respectively. These reactions are important in various biochemical pathways and synthetic applications.

Comparison with Similar Compounds

Similar Compounds

    5-(Ethoxymethyl)furan-2-carbaldehyde: Similar structure but with an ethoxy group instead of a propoxy group.

    Furfural (furan-2-carbaldehyde): Lacks the propoxymethyl group, making it less hydrophobic.

Uniqueness

5-(Propoxymethyl)furan-2-carbaldehyde is unique due to the presence of the propoxymethyl group, which imparts specific chemical properties such as increased hydrophobicity and reactivity. This makes it a valuable intermediate in organic synthesis and material science applications.

Properties

CAS No.

1917-66-4

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

5-(propoxymethyl)furan-2-carbaldehyde

InChI

InChI=1S/C9H12O3/c1-2-5-11-7-9-4-3-8(6-10)12-9/h3-4,6H,2,5,7H2,1H3

InChI Key

GIOIMYYFBZQLCS-UHFFFAOYSA-N

Canonical SMILES

CCCOCC1=CC=C(O1)C=O

Origin of Product

United States

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